![molecular formula C11H15FN2 B1488168 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine CAS No. 1566239-75-5](/img/structure/B1488168.png)
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine
Overview
Description
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, is a topic of interest in the field of organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine is characterized by the presence of a pyridine ring, a fluorine atom, and a 3-methylpiperidin-1-yl group . The empirical formula is C6H6FN .Chemical Reactions Analysis
Fluoropyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, can participate in various chemical reactions. For instance, they can act as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine include a molecular weight of 111.12, a refractive index of n20/D 1.472 (lit.), a boiling point of 160-161 °C (lit.), and a density of 1.078 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, serving as building blocks for various pharmaceuticals. The compound can undergo intra- and intermolecular reactions to form bioactive piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have applications ranging from central nervous system agents to cardiovascular drugs.
Development of Fluorinated Pharmaceuticals
The fluorine atom’s unique properties significantly influence the biological activity of pharmaceuticals. The presence of a fluorine atom can enhance the compound’s metabolic stability and alter its lipophilicity, which is beneficial in drug design. 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine could be used to synthesize fluorinated analogs of therapeutic agents, potentially leading to drugs with improved efficacy and pharmacokinetic profiles .
Agricultural Chemical Research
Fluorinated compounds are often used in agriculture due to their enhanced biological activity and environmental stability. The subject compound could be a precursor for developing new agrochemicals, such as herbicides and pesticides, offering improved performance and safety profiles .
Imaging Agents for Medical Diagnostics
Fluorinated pyridines are valuable in creating imaging agents for positron emission tomography (PET) and other diagnostic techniques. The incorporation of fluorine-18, a radioactive isotope, into pyridine derivatives allows for the visualization of biological processes in real-time, aiding in the diagnosis of diseases .
Ligands for Catalytic Reactions
The compound can act as a ligand in catalytic systems, influencing the reactivity and selectivity of chemical reactions. For instance, it could be used in palladium-catalyzed processes to synthesize complex organic molecules, which are important in pharmaceutical and material sciences .
Synthesis of Aminopyridines
Aminopyridines have various pharmacological applications, including as anti-inflammatory and neuroprotective agents. 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine can be aminated to produce aminopyridines, which can then be further modified to create new medicinal compounds .
Neuropharmacology Research
Piperidine derivatives are often explored for their neuropharmacological properties. The compound could be used to synthesize new ligands for neurotransmitter receptors, contributing to the development of treatments for neurological disorders .
Chemical Synthesis Methodology
The compound serves as a case study in synthetic chemistry, helping to develop new methods for constructing fluorinated heterocycles. Advancements in this area can lead to more efficient and sustainable chemical synthesis routes, which are beneficial for various industrial applications .
Future Directions
The future directions in the field of fluoropyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .
properties
IUPAC Name |
2-fluoro-4-(3-methylpiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-3-2-6-14(8-9)10-4-5-13-11(12)7-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPAVOTPDTWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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